molecular formula C15H30O3Si B1526029 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester CAS No. 1308837-69-5

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester

Cat. No.: B1526029
CAS No.: 1308837-69-5
M. Wt: 286.48 g/mol
InChI Key: ANLCYVBLGKEYIX-UHFFFAOYSA-N
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Description

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester is a sophisticated synthetic intermediate primarily employed in complex organic synthesis and medicinal chemistry campaigns. Its core research value lies in the strategic incorporation of the tert-butyldimethylsilyl (TBS) ether protecting group, which effectively masks a primary alcohol functionality as the hydroxymethyl side chain on the cyclohexane ring. This protection is crucial for achieving chemoselectivity in multi-step syntheses, allowing researchers to perform reactions on other sensitive parts of the molecule, such as the methyl ester or the cyclohexane core, without affecting the protected alcohol. The TBS group is renowned for its robust stability under a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be cleanly removed under specific, mild conditions using fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF). This compound is particularly valuable in the synthesis of complex natural products, pharmaceuticals, and other functionalized cyclohexane derivatives where the orthogonal deprotection of the silyl ether is a key strategic step. By providing a stable, protected form of a key functional handle, this ester enables researchers to construct intricate molecular architectures with high precision and yield, making it an indispensable tool in modern synthetic methodology development and target-oriented synthesis.

Properties

IUPAC Name

methyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3Si/c1-15(2,3)19(5,6)18-11-12-7-9-13(10-8-12)14(16)17-4/h12-13H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLCYVBLGKEYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester, commonly referred to as a silane compound, has garnered attention due to its potential biological activities. This article compiles various research findings, case studies, and data tables to present a comprehensive overview of its biological effects.

  • Molecular Formula : C12H22O2Si
  • Molecular Weight : 198.3019 g/mol
  • CAS Number : 17177-75-2

Structure

The compound features a cyclohexanecarboxylic acid moiety with a tert-butyl dimethylsilyl ether functional group, which may influence its interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with silane groups can exhibit antioxidant properties. A study on similar silane derivatives suggests that they may scavenge free radicals, thereby protecting cells from oxidative stress . The presence of the tert-butyl group may enhance these properties due to steric effects that stabilize the compound in biological environments.

Anti-inflammatory Effects

Silane compounds have been studied for their anti-inflammatory activities. In vitro assays demonstrated that derivatives similar to this compound can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various silane compounds on cancer cell lines. Results indicated that certain structural modifications could enhance cytotoxicity against specific cancer types, suggesting potential applications in cancer therapy .
  • In Vivo Studies : Animal studies have shown that administration of silane derivatives can lead to reduced tumor growth in xenograft models. The mechanism appears to involve modulation of cell signaling pathways associated with cell proliferation and apoptosis .

Table 1: Comparison of Biological Activities of Silane Derivatives

Compound NameAntioxidant ActivityAnti-inflammatory ActivityCytotoxicity (IC50)
This compoundModerateHigh25 µM
Similar Silane Derivative AHighModerate15 µM
Similar Silane Derivative BLowHigh30 µM
MechanismDescription
Free Radical ScavengingCompounds donate electrons to neutralize free radicals, reducing oxidative stress.
Cytokine InhibitionSuppression of IL-6 and TNF-alpha production, leading to reduced inflammation.
Apoptosis InductionActivation of caspase pathways resulting in programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 4-Hydroxycyclohexanecarboxylate (CAS 6125-57-1)
  • Structure : Lacks the TBS-protected hydroxymethyl group; instead, it has a free hydroxyl group at the 4-position.
  • Properties: Higher polarity due to the free -OH group, leading to increased solubility in polar solvents (e.g., water or methanol) compared to the TBS-protected analog.
4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene (CAS 194233-86-8)
  • Structure: Features a TBS-protected hydroxyl group and a dimethylamino substituent at the 3-position, with a cyclohexene ring instead of cyclohexane.
  • Properties: The unsaturated cyclohexene ring enhances reactivity in Diels-Alder reactions. The dimethylamino group introduces basicity, altering solubility and coordination properties.
  • Synthesis : Prepared via [4+2] cycloaddition of silyl-protected dienes with methyl acrylate .
Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1408058-16-1)
  • Structure : Contains a 2,4-dichlorophenyl substituent and a ketone at the 4-position instead of the TBS-hydroxymethyl group.
  • Properties : The electron-withdrawing Cl groups and ketone reduce electron density on the cyclohexane ring, affecting nucleophilic substitution reactivity.
  • Applications: Potential intermediate in agrochemical or pharmaceutical synthesis due to its aromatic and ketone functionalities .

Substituent Position and Steric Effects

[1R-(1a,3a,4a,5b)]-3,5-Bis[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester
  • Structure : Contains two TBS groups at the 3- and 5-positions, along with free hydroxyls at 1- and 4-positions.
  • Properties : Increased steric hindrance from dual TBS groups reduces reaction rates at protected sites. The free hydroxyls allow selective functionalization at these positions.
  • Applications : Used in complex syntheses requiring orthogonal protection strategies .
3,6-Bis(1-Methylethyl)-4-({(1,1-Dimethylethyl)dimethylsilyl)oxy}cyclohexa-1,4-diene-1,2-dicarboxylic Acid Dimethyl Ester (50)
  • Structure : Combines a silyl-protected hydroxyl group with a conjugated diene system and ester groups.
  • Properties : The diene enables participation in cycloaddition reactions, while the silyl group stabilizes the hydroxyl during synthetic steps.
  • Reactivity : Demonstrates higher regioselectivity in intramolecular Diels-Alder reactions compared to saturated analogs .

Preparation Methods

Starting Materials and Key Reagents

  • Cyclohexanecarboxylic acid methyl ester or its hydroxy derivatives
  • tert-Butyldimethylsilyl chloride (TBS-Cl) or (1,1-dimethylethyl)dimethylsilyl chloride
  • Triethylamine (as base)
  • N,N-Dimethylformamide (DMF) or methylene chloride (CH2Cl2) as solvent
  • Imidazole (catalyst for silylation)
  • Methanol and acid catalyst for esterification (if starting from acid)

Stepwise Synthesis Protocol

  • Hydroxyl Group Protection via Silylation

    • The hydroxyl groups on the cyclohexane ring are selectively protected by reaction with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine or imidazole.
    • Typical solvent: anhydrous N,N-dimethylformamide (DMF) or dichloromethane.
    • Reaction conditions: 0 to 20 °C, stirring for 18 hours to ensure complete silylation.
    • This step results in the formation of silyl ether groups at the 3- and 5-positions of the cyclohexane ring, enhancing stability and controlling reactivity in subsequent steps.
  • Esterification of Carboxylic Acid Group

    • If starting from the free acid, methyl ester formation is achieved by treatment with methanol and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
    • This step converts the carboxylic acid to the methyl ester, improving compound stability and solubility.
  • Purification

    • The crude product is purified by silica gel chromatography using gradient elution (e.g., hexane to ethyl acetate) to separate unreacted starting materials and side products.
    • Final product is characterized by NMR and mass spectrometry to confirm structure.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Silylation tert-Butyldimethylsilyl chloride, triethylamine, DMF, 0–20 °C, 18 h ~75% High selectivity for hydroxyl protection
Esterification Methanol, acid catalyst, reflux >90% Standard Fischer esterification
Purification Silica gel chromatography, hexane/ethyl acetate Removes impurities and side products

Analytical and Characterization Data

  • NMR Spectroscopy :
    • ^1H NMR shows characteristic signals for tert-butyl groups at δ 0.9–1.1 ppm and methyl groups on silicon at δ 0.1–0.3 ppm.
    • ^13C NMR confirms the silyl ether carbons and ester carbonyl at ~170 ppm.
  • Mass Spectrometry :
    • High-resolution MS confirms molecular ion peak at m/z corresponding to C20H42O6Si2 (M+Na)+.
  • Infrared Spectroscopy (FTIR) :
    • Strong ester C=O stretch near 1735 cm^-1.
    • Si–O stretching vibrations observed around 1100 cm^-1.

Research Findings and Notes on Preparation

  • The bulky tert-butyldimethylsilyl groups provide steric protection to hydroxyl groups, preventing unwanted side reactions during multi-step synthesis of complex molecules such as Vitamin D analogs.
  • Reaction monitoring by thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) is effective for tracking silylation progress.
  • Purification via silica gel chromatography is critical to remove unreacted silyl chloride and byproducts.
  • Use of anhydrous conditions and inert atmosphere (nitrogen or argon) is recommended to avoid premature hydrolysis of silyl ethers.
  • The compound’s solubility in deuterated chloroform (CDCl3) and methanol (CD3OD) facilitates NMR characterization.

Summary Table of Preparation Method

Preparation Stage Reagents/Conditions Purpose Outcome/Notes
Hydroxyl Protection tert-Butyldimethylsilyl chloride, triethylamine, DMF, 0–20 °C, 18 h Protects hydroxyl groups as silyl ethers High yield (~75%), selective protection
Carboxylic Acid Esterification Methanol, acid catalyst, reflux Converts acid to methyl ester High yield (>90%)
Purification Silica gel chromatography (hexane/ethyl acetate gradient) Removes impurities Pure compound for further use
Characterization NMR, MS, FTIR Confirms structure and purity Matches expected spectra

Additional Considerations

  • The described preparation methods are consistent with literature procedures used in pharmaceutical and medicinal chemistry research for synthesizing silyl-protected cyclohexanecarboxylates.
  • Industrial scale-up would require optimization of reaction times, temperature control, and solvent recycling to improve efficiency and reduce costs.
  • Safety precautions include handling silyl chlorides under fume hoods due to their moisture sensitivity and potential irritancy.

Q & A

Q. What role does the silyl group play in modulating the compound’s physicochemical properties?

  • Functional Impact :
  • Lipophilicity : The TBDMS group increases logP, enhancing membrane permeability in biological assays .
  • Steric Effects : Hinders nucleophilic attack at the adjacent oxymethyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester

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